REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:43])[C:3](=[O:42])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:12]([C:14]2([CH2:30][NH:31]C(OCC3C=CC=CC=3)=O)[CH2:19][CH2:18][N:17]([C:20]3[C:21]4[C:28]([CH3:29])=[CH:27][NH:26][C:22]=4[N:23]=[CH:24][N:25]=3)[CH2:16][CH2:15]2)=[O:13])[CH:6]=1>[Pd].CO>[CH3:43][N:2]([CH3:1])[C:3](=[O:42])[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:12]([C:14]2([CH2:30][NH2:31])[CH2:15][CH2:16][N:17]([C:20]3[C:21]4[C:28]([CH3:29])=[CH:27][NH:26][C:22]=4[N:23]=[CH:24][N:25]=3)[CH2:18][CH2:19]2)=[O:13])[CH:6]=1
|
Name
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3-(4-((Benzyloxycarbonylamino)methyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamido)phenyl dimethylcarbamate
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Quantity
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0.14 g
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Type
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reactant
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Smiles
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CN(C(OC1=CC(=CC=C1)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2C)CNC(=O)OCC2=CC=CC=C2)=O)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Pd]
|
Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through celite
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
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Details
|
purified by neutral phase prep-HPLC
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(OC1=CC(=CC=C1)NC(=O)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2C)CN)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |